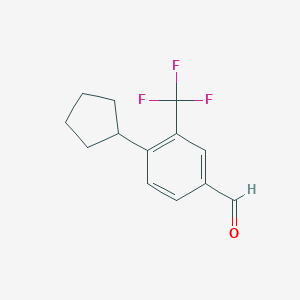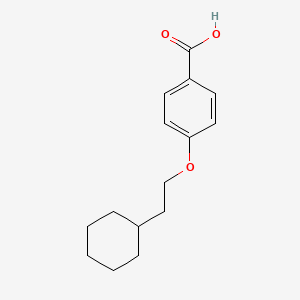
4-(2-cyclohexylethoxy)Benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-cyclohexylethoxy)Benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclohexylethoxy group attached to the benzene ring of benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclohexylethoxy)Benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-cyclohexylethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-cyclohexylethoxy)Benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or benzoic acid derivatives.
Reduction: Formation of cyclohexylethanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(2-cyclohexylethoxy)Benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystal polymers.
Wirkmechanismus
The mechanism of action of 4-(2-cyclohexylethoxy)Benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: A phenolic derivative of benzoic acid, known for its use in the production of parabens.
2-(cyclohexylamino)benzoic acid: Another benzoic acid derivative with different functional groups and properties.
Uniqueness
4-(2-cyclohexylethoxy)Benzoic acid is unique due to the presence of the cyclohexylethoxy group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C15H20O3 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
4-(2-cyclohexylethoxy)benzoic acid |
InChI |
InChI=1S/C15H20O3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,16,17) |
InChI-Schlüssel |
CUMXXDGDIGENML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCOC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)
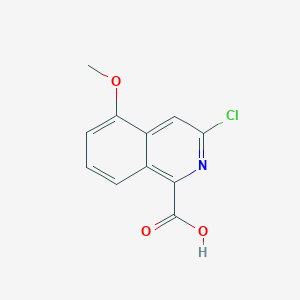



![2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)
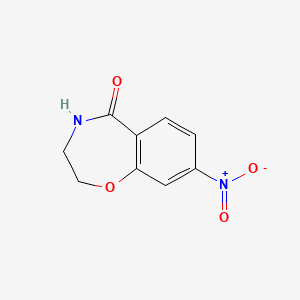
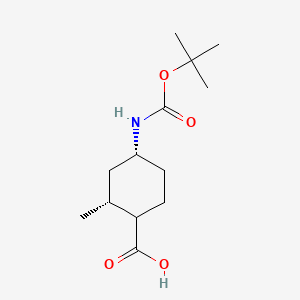
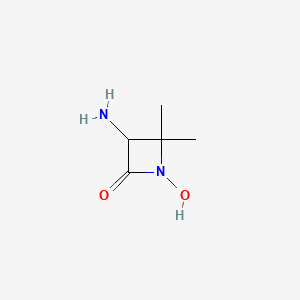
![[3-[(4-Tert-butylphenyl)methoxy]phenyl]methanol](/img/structure/B13894668.png)
![2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile](/img/structure/B13894676.png)
